molecular formula C10H13NO3 B13298288 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid

Cat. No.: B13298288
M. Wt: 195.21 g/mol
InChI Key: JYJVAPQPTNLSEV-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-pyridone derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)propanoic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-Methyl-2-(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: Contains a quinoline ring, offering different chemical properties.

Uniqueness

2-Methyl-2-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid is unique due to its specific pyridine ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-2-(1-methyl-2-oxopyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-10(2,9(13)14)7-4-5-11(3)8(12)6-7/h4-6H,1-3H3,(H,13,14)

InChI Key

JYJVAPQPTNLSEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=O)N(C=C1)C)C(=O)O

Origin of Product

United States

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